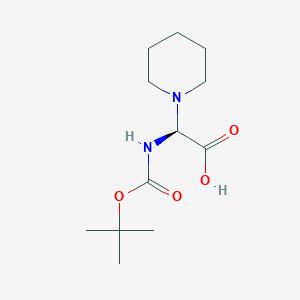

Boc-3-(1-piperidinyl)-L-Ala-OH

Description

Boc-3-(1-piperidinyl)-L-Ala-OH, also known as Boc-3-(1-piperidinyl)-L-alanine, is a compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol It is a derivative of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain contains a piperidine ring

Properties

Molecular Formula |

C12H22N2O4 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-1-ylacetic acid |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)14-7-5-4-6-8-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1 |

InChI Key |

DQPKRWOYCXYYSH-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)N1CCCCC1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Boc-L-alanine with piperidine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for Boc-3-(1-piperidinyl)-L-Ala-OH are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(1-piperidinyl)-L-Ala-OH can undergo various chemical reactions, including:

Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products

Substitution Reactions: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Deprotection Reactions: The major product is the free amine derivative of L-alanine.

Scientific Research Applications

Boc-3-(1-piperidinyl)-L-Ala-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3-(1-piperidinyl)-L-Ala-OH is primarily related to its ability to act as a precursor or intermediate in the synthesis of bioactive compounds. The piperidine ring and the Boc-protected amino group provide sites for further chemical modifications, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Boc-L-alanine: Similar in structure but lacks the piperidine ring.

Boc-3-(1-piperidinyl)-D-Ala-OH: The D-isomer of the compound.

Boc-3-(1-piperidinyl)-glycine: Similar but with a glycine backbone instead of alanine.

Uniqueness

Boc-3-(1-piperidinyl)-L-Ala-OH is unique due to the presence of both the Boc-protected amino group and the piperidine ring. This combination provides a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activity .

Biological Activity

Boc-3-(1-piperidinyl)-L-Ala-OH is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and features a piperidine moiety. This compound has garnered attention in biochemical research due to its potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.29 g/mol

- IUPAC Name : (2S)-2-amino-3-(1-piperidinyl)propanoic acid

The presence of the piperidine ring enhances the lipophilicity and biological activity of the compound, making it a suitable candidate for various medicinal applications.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The piperidine moiety allows for interaction with active sites on enzymes, potentially altering their activity.

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes essential for bacterial growth.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of its activity against different biological targets:

| Biological Activity | Target Organism/Cell Line | IC50/EC50 Values | Effect Observed |

|---|---|---|---|

| Anticancer | A2780 (ovarian cancer) | 15 µM | Induction of apoptosis |

| Anticancer | Panc-1 (pancreatic cancer) | 20 µM | Growth inhibition |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Inhibition of growth |

| Antimicrobial | Escherichia coli | 5 µg/mL | Disruption of cell wall synthesis |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of this compound, researchers treated A2780 ovarian cancer cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at concentrations above 10 µM. The study highlighted the compound's ability to modulate key apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent inhibitory effects at low concentrations, outperforming traditional antibiotics in terms of efficacy. This study emphasized the importance of developing new antimicrobial agents to combat resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.